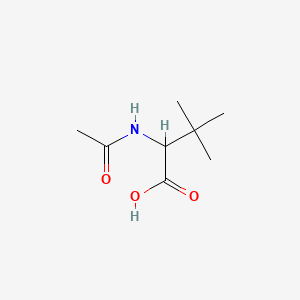

2-Acetamido-3,3-dimethylbutanoic acid

描述

2-Acetamido-3,3-dimethylbutanoic acid (CAS 22146-58-3) is a branched-chain amino acid derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is characterized by an acetamido group at position 2 and two methyl groups at the 3,3-positions of the butanoic acid backbone. The compound is primarily used in biochemical and pharmaceutical research, with a purity typically exceeding 98% . It is supplied as a solution (e.g., 10 mM in DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity .

Key structural features include:

- Steric hindrance from the geminal dimethyl groups at position 2.

- A carboxylic acid moiety, enabling salt formation or conjugation reactions.

Structure

3D Structure

属性

IUPAC Name |

2-acetamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPXAQGLXQAVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Stereoisomers: (2R)- and (2S)-Enantiomers

- (2R)-2-Acetamido-3,3-dimethylbutanoic acid (CID 11206053): SMILES: CC(=O)N[C@@H](C(=O)O)C(C)(C)C . InChIKey: WPPXAQGLXQAVTE-LURJTMIESA-N .

- (2S)-2-Acetamido-3,3-dimethylbutanoic acid (CAS 22146-59-4): Purity: 97%, molecular weight 173.21 g/mol .

- Comparison: Stereochemistry influences interactions with chiral receptors or enzymes in biological systems.

Substituent-Modified Analogs

- 2-Acetamido-4,4-dimethylpentanoic acid (CAS 112674-65-4): Molecular formula: C₉H₁₇NO₃, molecular weight: 187.24 g/mol . Features an additional methyl group at position 4, increasing hydrophobicity and steric bulk.

- 2-Acetamido-2-(2,5-dimethylphenyl)acetic acid (CAS 63329-14-6): Molecular formula: C₁₂H₁₅NO₃, molecular weight: 221.25 g/mol .

Functional Group Variants

- 2-(2-Bromo-3-methylbutanamido)acetic acid (CAS 6940-46-1): Molecular formula: C₇H₁₂BrNO₃, molecular weight: 238.08 g/mol . Bromine substituent increases molecular weight and reactivity (e.g., in nucleophilic substitutions).

- 2-(2-Amino-3-methylbutanamido)acetic acid (C₇H₁₄N₂O₃): Molecular weight: 174.20 g/mol . Replaces the acetamido group with a primary amine, altering polarity and basicity.

Benzoyl-Substituted Derivatives (Pyrolysis Studies)

- 4-Benzoyl-3,3-dimethylbutanoic acid (Compound 3 in ): Generated via pyrolysis of mixed anhydrides with methyl carbonic acid . The gem-dimethyl groups retard bicyclic reaction pathways compared to non-substituted analogs .

Data Table: Key Properties and Differences

Research Implications

- Biological Activity: The acetamido group may mimic natural amino acids, making it useful in peptide mimetics or enzyme inhibition studies .

- Solubility Challenges: Dimethyl groups reduce aqueous solubility, necessitating solvent optimization (e.g., DMSO or ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。